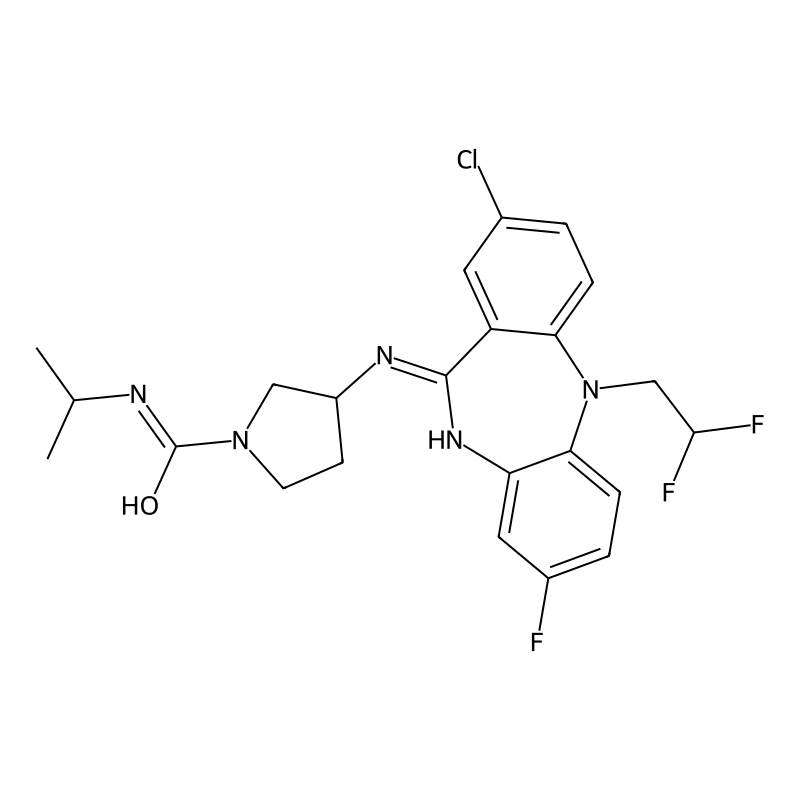

NVS-PAK1-1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

NVS-PAK1-1 is a potent, allosteric small molecule inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase involved in key cellular processes such as cytoskeletal dynamics, proliferation, and survival.[1][2] It functions by binding to a site distinct from the ATP pocket, a mechanism that contributes to its exceptional selectivity.[1][3][4] With a biochemical IC50 of approximately 5 nM for PAK1, it is a crucial tool compound for investigating PAK1-specific signaling pathways in cancer and neurodegenerative disorder research.[1][3][5]

Substituting NVS-PAK1-1 with other Group I PAK inhibitors, such as pan-inhibitors (e.g., FRAX597) or even other selective inhibitors, is contraindicated for achieving reproducible, target-specific results. Minor structural differences between PAK1 and PAK2 kinase domains are exploited by NVS-PAK1-1's allosteric mechanism, affording it a selectivity rarely seen with ATP-competitive inhibitors.[6][7] Using a less selective compound can introduce confounding off-target effects, particularly through PAK2 inhibition, which has been linked to significant toxicity.[6][8] Therefore, for studies requiring unambiguous attribution of effects to PAK1 inhibition, the high isoform specificity of NVS-PAK1-1 is a critical, non-negotiable procurement attribute.

References

- [16] Licciulli, S., et al. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2). eLife (2019).

- [18] Greger, J. G., et al. Development and utility of a PAK1-selective degrader. bioRxiv (2022).

- [19] Greger, J. G., et al. Development and Utility of a PAK1-Selective Degrader. Journal of Medicinal Chemistry 65, 23, 15896–15906 (2022).

Exceptional Isoform Selectivity Minimizes Off-Target Confounding

NVS-PAK1-1 demonstrates superior selectivity for PAK1 over the closely related PAK2 isoform. In biochemical assays, NVS-PAK1-1 has a Kd of 7 nM for PAK1 versus 400 nM for PAK2, representing a ~57-fold selectivity window.[3][9] This is a significant differentiation from pan-Group I inhibitors like FRAX597, which inhibits PAK1, PAK2, and PAK3 with more comparable potencies (IC50s of 8 nM, 13 nM, and 19 nM, respectively).[10][11]

| Evidence Dimension | Biochemical Selectivity (Kd) |

| Target Compound Data | PAK1 Kd = 7 nM |

| Comparator Or Baseline | PAK2 Kd = 400 nM |

| Quantified Difference | ~57-fold higher affinity for PAK1 over PAK2 |

| Conditions | Biochemical kinase binding assay (DiscoverX). |

This high degree of selectivity is critical for attributing cellular effects specifically to PAK1 inhibition, avoiding misleading data from unintended PAK2 modulation.

Broad Kinome Selectivity: Clean Profile Across 442 Kinases

Beyond its isoform specificity, NVS-PAK1-1 exhibits an exceptionally clean profile across the wider kinome. When screened against a panel of 442 kinases at a high concentration of 10 µM, it showed exquisite selectivity, with a selectivity score (S10) of 0.003.[1] In contrast, other PAK inhibitors like G-5555, while potent against PAK1 (Ki = 3.7 nM), also inhibit at least eight other kinases with >70% inhibition at a 0.1 µM screening concentration.[12][13]

| Evidence Dimension | Kinome-wide Selectivity (Selectivity Score S10 @ 10µM) |

| Target Compound Data | S10 = 0.003 (highly selective) |

| Comparator Or Baseline | G-5555: Inhibits at least 8 other kinases >70% at 0.1 µM |

| Quantified Difference | Demonstrates significantly fewer off-targets at high concentrations compared to other selective PAK inhibitors. |

| Conditions | DiscoverX KINOMEscan™ panel of 442 kinases. |

A clean kinome scan provides confidence that observed biological effects are due to PAK1 inhibition, enhancing data integrity and reducing the risk of costly, non-reproducible experiments.

Processability: High Solubility in Standard Laboratory Solvents

NVS-PAK1-1 demonstrates excellent solubility in DMSO, a standard solvent for preparing stock solutions in biological research, achieving concentrations up to 100 mM (47.99 mg/mL).[5] This high solubility facilitates the preparation of concentrated, stable stock solutions, simplifying dilution schemes for a wide range of in vitro assays and reducing the volume of solvent introduced into experiments.

| Evidence Dimension | Maximum Solubility in DMSO |

| Target Compound Data | 100 mM (47.99 mg/mL) |

| Comparator Or Baseline | Standard laboratory requirements for high-concentration stock solutions. |

| Quantified Difference | Meets or exceeds typical concentration requirements for in vitro screening and cell-based assays. |

| Conditions | Standard laboratory conditions for preparing DMSO stock solutions. |

High solubility simplifies experimental setup, reduces the potential for compound precipitation, and ensures accurate, reproducible dosing in cellular and biochemical assays.

Demonstrated Target Engagement in Cellular and In Vivo Models

NVS-PAK1-1 effectively engages and inhibits PAK1 in cellular and preclinical models. In Su86.86 pancreatic cancer cells, it inhibits PAK1 autophosphorylation at concentrations as low as 0.25 µM.[1] Furthermore, in vivo administration in a syngeneic mouse model of squamous cell carcinoma resulted in significant inhibition of tumor growth, demonstrating that the compound reaches its target and exerts a biological effect in a complex system.[14] While the compound has poor metabolic stability in rat liver microsomes, limiting some pharmacokinetic applications, its utility for demonstrating in vivo proof-of-concept has been established.[3][14][15]

| Evidence Dimension | Effective Concentration/Dose for Target Inhibition |

| Target Compound Data | 0.25 µM (cellular autophosphorylation); effective in mouse xenograft models |

| Comparator Or Baseline | Inactive control compounds or vehicle. |

| Quantified Difference | Demonstrates dose-dependent inhibition of PAK1 activity and downstream tumor growth. |

| Conditions | In vitro cell culture (Su86.86); in vivo syngeneic mouse tumor model. |

This evidence confirms that the compound is cell-permeable and active in vivo, making it a viable tool for preclinical studies aimed at validating PAK1 as a therapeutic target.

High-Confidence Cellular Studies to Deconvolute PAK1 vs. PAK2 Signaling

For researchers aiming to precisely define the role of PAK1 in a signaling pathway, separate from the highly homologous PAK2. The ~57-fold biochemical selectivity of NVS-PAK1-1 allows for targeted inhibition of PAK1 at concentrations that leave PAK2 largely unaffected, a critical requirement for generating unambiguous, publishable data.[3][9]

Validating PAK1 as a Drug Target in Cancer Cell Lines

When screening for anti-proliferative or anti-migration effects, the clean kinome profile of NVS-PAK1-1 ensures that observed phenotypes can be confidently attributed to PAK1 inhibition. This reduces the risk of pursuing false positives caused by off-target kinase activity, a common issue with less selective inhibitors.[1]

In Vivo Proof-of-Concept Studies in Xenograft Models

For preclinical studies needing to demonstrate that targeting PAK1 can impact tumor growth in an animal model. NVS-PAK1-1 has been successfully used in syngeneic mouse models to inhibit tumor growth, confirming its bioavailability and target engagement in a complex in vivo setting.[14]

Structural Biology and Biophysical Assays

As a well-characterized allosteric inhibitor with a known co-crystal structure, NVS-PAK1-1 is an ideal tool for biophysical studies, such as investigating the conformational dynamics of PAK1 or for use as a reference compound in the development of new PAK1-targeted molecules.[1]